3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime
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Overview
Description
3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazone functional group, which is a derivative of hydrazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime typically involves the following steps:
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Formation of the Hydrazone: : The initial step involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This reaction is usually carried out in an ethanol solvent under reflux conditions.
[ \text{4-Methoxybenzaldehyde} + \text{Hydrazine hydrate} \rightarrow \text{4-Methoxyphenylhydrazone} ]
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Oxime Formation: : The hydrazone is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the oxime derivative.
[ \text{4-Methoxyphenylhydrazone} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Materials Science: It is used in the synthesis of novel materials with unique electronic properties.
Biological Studies: The compound is used as a probe to study enzyme mechanisms and interactions.
Industrial Applications: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The oxime group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzaldehyde Hydrazone: Lacks the oxime group, making it less versatile in reactions.
3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanoic Acid: Contains a carboxylic acid group instead of an oxime, leading to different reactivity and applications.
4-Methoxyphenylhydrazine: Lacks the aldehyde and oxime groups, limiting its use in certain reactions.
Uniqueness
3-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal oxime is unique due to the presence of both hydrazone and oxime functional groups, which confer a wide range of reactivity and potential applications. The combination of these groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
(2E,3E)-3-hydroxyimino-1-(4-methoxyphenyl)-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-23-14-7-3-12(4-8-14)17(21)16(11-18-22)20-19-13-5-9-15(24-2)10-6-13/h3-11,19,22H,1-2H3/b18-11+,20-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKMZUXBBDSRCP-FMRGZHNDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=NNC2=CC=C(C=C2)OC)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC=C(C=C2)OC)/C=N/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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